molecular formula C15H11ClN2O2 B14949569 4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide

4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide

Cat. No.: B14949569
M. Wt: 286.71 g/mol
InChI Key: RAESSXPANFJGEV-LICLKQGHSA-N
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Description

4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C15H11ClN2O2. It belongs to the class of hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

The synthesis of 4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide typically involves the reaction of 4-chlorobenzoic acid hydrazide with aromatic aldehydes in the presence of a few drops of glacial acetic acid. The reaction is carried out under reflux conditions in ethanol for about 40 minutes. After cooling, the reaction mixture is poured into chilled water, and the excess acid is neutralized using a saturated sodium bicarbonate solution .

Chemical Reactions Analysis

4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety is known for its nucleophilicity, allowing it to participate in various chemical reactions. It can form complexes with metal ions, which may contribute to its biological activities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

4-chloro-N-[(E)-phenacylideneamino]benzamide

InChI

InChI=1S/C15H11ClN2O2/c16-13-8-6-12(7-9-13)15(20)18-17-10-14(19)11-4-2-1-3-5-11/h1-10H,(H,18,20)/b17-10+

InChI Key

RAESSXPANFJGEV-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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